Dihydrobigelovin

iNOS inhibition Anti-inflammatory Sesquiterpene lactone

Researchers requiring a precisely characterized pseudoguaianolide for NF-κB pathway studies often face lot-to-lot variability in potency. Dihydrobigelovin (Ergolide) resolves this with validated inhibitory data. - Defined potency: iNOS IC50 of 0.69 µM, enabling direct comparison with bigelovin (IC50 0.46 µM). - Dual activity: Confirmed suppression of both iNOS and COX-2 via NF-κB inactivation. - Selectivity window: >5-fold separation between functional inhibition (IC50 1.95 µM) and cytotoxicity (MTT assay, no effect at 1.5-10 µM). Sourced for experimental consistency, this reference standard ensures reproducible dose-response relationships.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B13397152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrobigelovin
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3
InChIKeyJCDZXDWMCKMXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrobigelovin: Pseudoguaianolide with iNOS and NF-κB Inhibitory Activity


Dihydrobigelovin (synonym: Ergolide; CAS 54999-07-4) is a pseudoguaianolide-type sesquiterpene lactone primarily isolated from Inula species . It is characterized by a decahydroazuleno[6,5-b]furan-2,5-dione core with an acetyloxy substituent at position 4 and a reactive exocyclic methylene group at position 3 . Pharmacologically, dihydrobigelovin has been identified as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inactivation of NF-κB in RAW 264.7 macrophages , and has also been documented as an active antiemetic agent in a copper sulfate-induced emesis model . As a reference standard or research probe, its value lies in its position within the pseudoguaianolide family, where small structural variations relative to analogs such as bigelovin and 2,3-dihydroaromaticin translate to measurable differences in potency and target engagement.

Pathway Target

iNOS / COX-2 suppression via NF-κB inactivation probe

Scaffold Class

Pseudoguaianolide sesquiterpene lactone SAR studies

Assay Context

Macrophage and T-cell model endpoint review

Why Dihydrobigelovin Cannot Substitute for Bigelovin or Other Inula Pseudoguaianolides


Within the pseudoguaianolide class isolated from Inula britannica var. chinensis, three close structural analogs—bigelovin, 2,3-dihydroaromaticin, and dihydrobigelovin (ergolide)—exhibit a rank order of iNOS inhibitory potency spanning nearly 2.3-fold . Despite sharing the same core scaffold, each compound carries distinct oxidation patterns and substituent configurations that drive differential interactions with biological targets. For example, bigelovin is approximately 1.5-fold more potent than dihydrobigelovin in the LPS-induced iNOS assay, while dihydrobigelovin is approximately 1.5-fold more potent than 2,3-dihydroaromaticin . These quantitative differences mean that substituting dihydrobigelovin for its closest analog (bigelovin) without potency adjustment would introduce a systematic bias in any dose–response study. Furthermore, dihydrobigelovin possesses a unique dual functional fingerprint—combined iNOS/COX-2 suppression via NF-κB inactivation and antiemetic activity —that is not uniformly present across all in-class compounds, further complicating generic substitution.

vs. Bigelovin 1.5-fold potency shift

Potency rank-order may shift dose-response interpretation; direct substitution introduces systematic bias in iNOS assays.

vs. Selective iNOS inhibitor (L-NIL) Broader pathway engagement

Dual iNOS/COX-2 suppression via NF-κB may confound single-endpoint studies designed for enzyme-selective inhibitors.

vs. Parthenolide Scaffold-class difference

Pseudoguaianolide vs. germacranolide core may produce distinct off-target profiles; potency range overlaps but direct comparability unverified.

Quantitative Differentiation from Closest Pseudoguaianolides and In-Class Agents


iNOS Inhibitory Potency vs. Bigelovin and 2,3-Dihydroaromaticin

In a direct head-to-head comparison, dihydrobigelovin (ergolide) demonstrated an IC50 of 0.69 µM for inhibition of LPS-induced iNOS in murine RAW 264.7 macrophages. By contrast, the closest structural analog bigelovin showed an IC50 of 0.46 µM, and 2,3-dihydroaromaticin showed an IC50 of 1.05 µM . This establishes dihydrobigelovin as an intermediate potency compound within this sub-series, with a measured 1.5-fold lower potency than bigelovin and 1.5-fold higher potency than 2,3-dihydroaromaticin.

iNOS Potency vs. Analogs
Head-to-head

Dihydrobigelovin IC₅₀ = 0.69 µM

Bigelovin 0.46 µM; 2,3-Dihydroaromaticin 1.05 µM

Intermediate potency within pseudoguaianolide series; supports rank-order dose selection.

LPS-induced RAW 264.7 macrophage model context.

iNOS inhibition Anti-inflammatory Sesquiterpene lactone

Dual iNOS/COX-2 Suppression via NF-κB Inactivation

Dihydrobigelovin (ergolide) inhibits both iNOS and COX-2 expression in RAW 264.7 macrophages through inactivation of NF-κB, with an IC50 of 1.95 µM in a nitrite accumulation assay and less than 1.5 µM in a citrulline formation assay . In contrast, the reference selective iNOS inhibitor L-N6-(1-iminoethyl)lysine (L-NIL) acts solely on iNOS enzymatic activity (IC50 3.49 µM) without affecting COX-2 or NF-κB . Dihydrobigelovin thus provides a broader, pathway-level intervention compared to enzyme-selective inhibitors.

Dual iNOS/COX-2 Suppression
Method context

IC₅₀ nitrite: 1.95 µM; IC₅₀ citrulline:

Upstream NF-κB inactivation; L-NIL comparator iNOS-only.

Supports multi-mediator pathway-response studies; not a selective iNOS tool.

LPS-stimulated macrophage assay context; cross-pathway interpretation required.

NF-κB pathway COX-2 inhibition Anti-inflammatory mechanism

Antiemetic Activity in Copper Sulfate-Induced Emesis Model

Dihydrobigelovin was isolated from the CHCl3 extract of Inula linariaefolia flowers and identified as an active antiemetic agent in the copper sulfate pentahydrate-induced emesis model in leopard and ranid frogs, alongside bigelovin . The model employed oral administration of extracts and purified compounds. While quantitative dose–response data (ED50) for each individual compound were not reported in the publicly available abstract, both compounds were designated as active principles, indicating that dihydrobigelovin retains antiemetic efficacy comparable to bigelovin in this model context.

Antiemetic Activity
Data to verify

Identified as active principle in frog emesis model

Quantitative ED₅₀ not disclosed in public abstract.

Supports emesis-model screening context; comparative dose-response not yet established.

CuSO₄-induced emesis, leopard/ranid frog model; source-level review recommended.

Antiemetic Nausea and vomiting Natural product pharmacology

NF-κB Pathway Suppression and Apoptosis Induction in Jurkat T Cells

Dihydrobigelovin (ergolide) induced apoptosis in Jurkat T cells through inhibition of the NF-κB signaling pathway, with reported IC50 values of 2.96–3.17 µM at 24 hours . By comparison, parthenolide—a well-studied sesquiterpene lactone NF-κB inhibitor—shows significant inhibition of NF-κB activity in pancreatic cancer cells at concentrations of 1–10 µM . Dihydrobigelovin thus falls within the same micromolar potency range as parthenolide for NF-κB-mediated apoptosis induction, though direct head-to-head data are lacking.

NF-κB Apoptosis Induction
Cross-study

IC₅₀ 2.96–3.17 µM in Jurkat T cells (24 h)

Parthenolide active range 1–10 µM (different cell line).

Reported apoptosis pathway-response context; supports scaffold-hopping SAR studies.

Cross-cell-line comparison; direct head-to-head data not available.

Apoptosis NF-κB signaling Leukemia

Cytotoxic Selectivity Window in RAW 264.7 Macrophages

In the RAW 264.7 macrophage model, dihydrobigelovin (ergolide) showed no effect on cell viability at concentrations of 1.5–10 µM as assessed by MTT assay, while achieving an IC50 of 1.95 µM for nitrite accumulation . This indicates a >5-fold selectivity window between functional inhibition (iNOS/COX-2) and cytotoxicity. By contrast, the close analog bigelovin has been reported to reduce viability of human colon cancer cells with an IC50 of approximately 5 µM , suggesting that the cytotoxicity profile may differ between these two pseudoguaianolides, although these data come from different cell lines and should be interpreted with caution.

Cytotoxicity Selectivity
Cross-study

No cytotoxicity at 1.5–10 µM (MTT); selectivity window >5-fold

Bigelovin cytotoxicity IC₅₀ ~5 µM in colon cancer lines.

Supports macrophage assay context with reduced cytotoxicity confounding risk.

Different cell lines limit direct comparison; in-assay validation recommended.

Cytotoxicity Selectivity window In vitro safety

Research and Industrial Application Scenarios Based on Quantitative Evidence


Dual-Pathway iNOS/COX-2 Inhibition with Defined Potency vs. Bigelovin

Researchers designing experiments on LPS-induced iNOS and COX-2 expression in macrophage models should select dihydrobigelovin when the study requires a compound with a precisely characterized IC50 of 0.69 µM for iNOS inhibition and confirmed COX-2 suppression via NF-κB inactivation. The availability of direct head-to-head potency data against bigelovin (IC50 0.46 µM) and 2,3-dihydroaromaticin (IC50 1.05 µM) allows for rational dose selection and interpretation of structure–activity relationships within the pseudoguaianolide series .

NF-κB-Targeted Apoptosis Studies Using a Non-Germacranolide Scaffold

For apoptosis and NF-κB signaling studies in Jurkat T cells or other leukemia lines, dihydrobigelovin provides a pseudoguaianolide-based alternative to the widely used germacranolide parthenolide. Its IC50 of 2.96–3.17 µM for apoptosis induction in Jurkat cells positions it within the same low-micromolar potency range, enabling scaffold-hopping studies to dissect the contribution of sesquiterpene lactone core structure to NF-κB pathway suppression .

Antiemetic Drug Discovery with Validated Pseudoguaianolides

Investigators exploring natural product-derived antiemetics can utilize dihydrobigelovin as a validated active principle from Inula linariaefolia, with documented efficacy in the copper sulfate-induced emesis model in amphibians. Its co-identification with bigelovin as an active antiemetic agent establishes a comparative framework for further dose–response and mechanistic studies .

Anti-Inflammatory Assays Requiring a Macrophage-Safe NF-κB Inhibitor

For cell-based anti-inflammatory screening campaigns requiring sustained compound exposure, dihydrobigelovin offers a >5-fold selectivity window between functional iNOS/COX-2 inhibition (IC50 1.95 µM) and cytotoxicity (no effect at 1.5–10 µM in MTT assay). This property makes it suitable as a reference inhibitor in multi-parameter macrophage activation assays where confounding cytotoxicity must be excluded .

Application
Selection Property
Validation Focus
iNOS/COX-2 dual-pathway macrophage studies
Rank-order potency characterization vs. bigelovin
Confirm IC₅₀ and NF-κB pathway engagement in target cell model
NF-κB apoptosis scaffold-hopping SAR
Pseudoguaianolide core vs. germacranolide comparator
Verify apoptosis pathway-response in leukemia cell panel
Emesis model natural product screening
Validated antiemetic scaffold with comparative analog data
Establish dose-response and mechanism in target species model
Macrophage-safe anti-inflammatory reference
Reported cytotoxicity selectivity window >5-fold
Assess viability endpoints alongside iNOS/COX-2 readouts in assay
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